Triethanolamine palmitate

Description

Contextualizing Triethanolamine (B1662121) Palmitate within Contemporary Amphiphilic Compound Scholarship

Amphiphilic compounds are fundamental to numerous chemical and biological processes due to their ability to self-assemble at interfaces between polar and nonpolar environments. dermaviduals.de This behavior drives the formation of structures like micelles and emulsions. dermaviduals.deresearchgate.net In the broader context of amphiphilic research, triethanolamine palmitate serves as a key example of a non-ionic surfactant. Its study provides valuable insights into the principles governing emulsification, a process critical in industries ranging from cosmetics to pharmaceuticals. shreechem.insilverfernchemical.comascendiacdmo.com

The investigation of this compound and similar compounds contributes to a deeper understanding of interfacial phenomena, which is crucial for the development of new materials and formulations. For instance, its role in creating stable oil-in-water emulsions is a subject of ongoing research, with implications for drug delivery systems and personal care product formulation. ascendiacdmo.comgoogle.com

Evolution of Research Paradigms in this compound Studies

Early research on triethanolamine and its derivatives was largely driven by their widespread industrial applications. nih.govnih.gov Triethanolamine itself has been recognized for its use as a pH adjuster, emulsifier, and corrosion inhibitor. shreechem.insilverfernchemical.comnih.gov The focus was primarily on the macroscopic properties and performance of formulations containing these compounds.

More recently, research has shifted towards a more molecular-level understanding of how this compound functions. Advanced analytical techniques are now employed to study its self-assembly behavior, micelle formation, and the structure of the emulsions it stabilizes. researchgate.net For example, studies have investigated the critical micelle concentration (CMC) of related triethanolamine-based esters, which is a key parameter in understanding their surface activity. researchgate.net

Furthermore, the advent of nanotechnology has opened new avenues for this compound research. Its properties are being explored in the context of creating nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) for the targeted delivery of active ingredients. tbzmed.ac.irnih.gov This represents a significant evolution from its traditional applications, highlighting a move towards more sophisticated and specialized uses.

Scholarly Significance and Future Trajectories of this compound Research

The scholarly significance of this compound lies in its role as a model system for studying amphiphilic behavior and its direct relevance to a multitude of practical applications. Research on this compound contributes to the fundamental knowledge of colloid and interface science.

Future research is likely to focus on several key areas:

Advanced Drug Delivery Systems: Further exploration of this compound in the formulation of nanoparticles for dermal and transdermal drug delivery. tbzmed.ac.irtandfonline.com

"Green" Chemistry: Investigating more sustainable synthesis routes for this compound and its analogues, potentially utilizing bio-based feedstocks. rsc.org

Stimuli-Responsive Materials: Designing "smart" emulsions and gels based on this compound that can respond to external stimuli such as pH or temperature. This could have applications in controlled-release formulations. google.com

Computational Modeling: Utilizing molecular dynamics simulations to gain a more detailed picture of the self-assembly processes and interactions of this compound at interfaces.

Properties

CAS No. |

49719-60-0 |

|---|---|

Molecular Formula |

C22H47NO5 |

Molecular Weight |

405.6 g/mol |

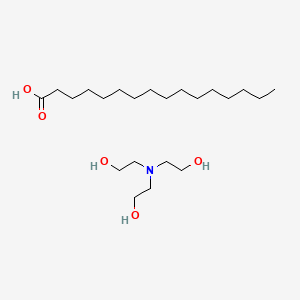

IUPAC Name |

hexadecanoate;tris(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C16H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;8-4-1-7(2-5-9)3-6-10/h2-15H2,1H3,(H,17,18);8-10H,1-6H2 |

InChI Key |

WYVGZXIHGGQSQN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].C(CO)[NH+](CCO)CCO |

Other CAS No. |

49719-60-0 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Triethanolamine Palmitate

Advanced Esterification and Transesterification Routes for Triethanolamine (B1662121) Palmitate Synthesis

Triethanolamine palmitate is synthesized through two primary chemical pathways: direct esterification and transesterification. Direct esterification involves the reaction of triethanolamine with palmitic acid, typically at elevated temperatures and under vacuum to remove the water byproduct and drive the reaction to completion. This method often requires an acid catalyst. ijastnet.comgoogle.com An alternative, the transesterification route, utilizes a fatty acid ester, such as palm-based methyl palmitate, which reacts with triethanolamine. ijastnet.comresearchgate.net This process is often considered milder and can circumvent issues associated with the high temperatures and corrosive environments of direct esterification. ijastnet.com

Reaction Kinetics and Thermodynamic Control in this compound Formation

The synthesis of fatty acid esters, a class of compounds to which this compound belongs, is an equilibrium-limited reaction. The formation of the ester is thermodynamically controlled; the removal of byproducts, such as water in direct esterification or methanol (B129727) in transesterification, is crucial for shifting the equilibrium towards the product side, thereby increasing the yield. Reaction kinetics for similar esterification processes have been successfully modeled using second-order kinetic models. For the synthesis of isopropyl palmitate, for instance, the activation energy was determined to be 45.21 kJ mol−1. dntb.gov.ua The rate of reaction is influenced by temperature, with higher temperatures generally increasing the reaction rate constants. However, excessively high temperatures can lead to the formation of undesired byproducts. ijastnet.com The kinetics of lipase-catalyzed reactions, an alternative synthetic route, follow a Ping-Pong Bi-Bi mechanism, where the lipase (B570770) first reacts with the acid to form an enzyme-substrate complex, which then reacts with the alcohol. nih.govnih.gov

Optimization of Process Parameters in this compound Synthesis (e.g., catalyst influence, molar ratios, temperature, pressure)

The optimization of process parameters is critical for maximizing the conversion and yield of this compound. Key variables include the choice of catalyst, the molar ratio of reactants, reaction temperature, and pressure (vacuum).

Catalyst Influence: Various catalysts have been employed to accelerate the reaction. In transesterification, heterogeneous catalysts like a hydrotalcite-like compound (Ca-Al) have proven effective, with optimal dosages around 0.74%. researchgate.net Divalent zinc catalysts have been shown to decrease the reaction time for the esterification of fatty acids with triethanolamine compared to traditional Brønsted acid catalysts like phosphorous acid. google.com Other catalysts, such as titanium-based compounds, have been used but can lead to the formation of precipitates and product discoloration. google.com For transesterification with methyl esters, sodium methoxide (B1231860) is a conventional catalyst, though it can complicate downstream processing. researchgate.net

Molar Ratios: The molar ratio of the palmitic source to triethanolamine significantly impacts the final product composition, particularly the distribution of mono-, di-, and tri-substituted esteramines. For transesterification of methyl palmitate, an optimal molar ratio of 1.8:1 (methyl palmitate:triethanolamine) has been identified. researchgate.net In another study involving palm stearin (B3432776) methyl ester, a mole ratio of 2:1 was found to yield the maximum amount of the desired product. ijastnet.com Ratios between 1.5:1 and 2.5:1 are commonly explored. google.com

Temperature and Pressure: Reaction temperature and pressure are thermodynamically important parameters. Higher temperatures generally accelerate the reaction but can cause vaporization of reactants if not properly controlled. ijastnet.com For the Ca-Al catalyzed transesterification, an optimal temperature of 169-170°C was established. researchgate.net In a larger scale reactor, a lower temperature of 100°C was found to be optimal for the transesterification of palm stearin methyl ester, as higher temperatures of 130-150°C led to the loss of the methyl ester under vacuum. ijastnet.com The application of a vacuum (e.g., 10 mbar to 278.6 mbar) is essential for removing the methanol byproduct, which drives the reaction towards completion. ijastnet.comresearchgate.net

| Parameter | Optimal Value/Range | Synthesis Route | Source |

|---|---|---|---|

| Molar Ratio (Ester:TEA) | 1.8:1 | Transesterification (Methyl Palmitate) | researchgate.net |

| Molar Ratio (Ester:TEA) | 2:1 | Transesterification (Palm Stearin Methyl Ester) | ijastnet.com |

| Temperature | 169-170 °C | Transesterification (Methyl Palmitate) | researchgate.net |

| Temperature | 100 °C | Transesterification (Palm Stearin Methyl Ester) | ijastnet.com |

| Pressure/Vacuum | 10-278.6 mbar | Transesterification (Methyl Palmitate) | researchgate.net |

| Pressure/Vacuum | 200 mbar | Transesterification (Palm Stearin Methyl Ester) | ijastnet.com |

| Catalyst Dosage | 0.74% (Ca-Al) | Transesterification (Methyl Palmitate) | researchgate.net |

Enzymatic Synthesis and Biocatalytic Approaches for this compound Production

Enzymatic synthesis presents a green alternative to conventional chemical methods for producing triethanolamine esters. This approach utilizes lipases as biocatalysts, which operate under milder reaction conditions, exhibit high specificity, and can reduce the formation of byproducts. researchgate.netmdpi.com The most commonly used lipase for this type of reaction is an immobilized form of Candida antarctica lipase B, commercially known as Novozym 435. mdpi.comnih.gov The synthesis is typically carried out in an organic solvent, such as n-hexane, to facilitate the reaction. nih.govnih.gov

Lipase-Catalyzed Synthesis and Reaction Condition Optimization

The efficiency of lipase-catalyzed synthesis of triethanolamine esters is dependent on several key parameters, including enzyme amount, reaction time, temperature, and the molar ratio of substrates. mdpi.comresearchgate.net Statistical methods like the Taguchi robust design and Response Surface Methodology (RSM) are often employed to optimize these complex interrelationships and achieve maximum product conversion. mdpi.comnih.gov

For the synthesis of a triethanolamine-based ester using oleic acid (a fatty acid similar to palmitic acid), the molar ratio of the substrates was found to be the most influential parameter affecting the reaction conversion, followed by the enzyme amount. mdpi.comsigmaaldrich.com One optimization study identified the ideal conditions to be an enzyme loading of 5.50 wt% of the fatty acid, a substrate molar ratio of 1:2 (oleic acid:triethanolamine), a reaction time of 14.44 hours, and a temperature of 61°C. mdpi.com These conditions resulted in a reaction conversion of 49.94%. mdpi.com It is often desirable to use the lowest possible enzyme amount to achieve maximum conversion due to the cost of the biocatalyst. mdpi.com Similarly, shorter reaction times and lower temperatures are preferred to prevent enzyme denaturation. mdpi.com

| Parameter | Studied Range | Optimal Value | Source |

|---|---|---|---|

| Enzyme Amount (% w/w of acid) | 1.5 - 8.5% | 5.50% | mdpi.comnih.gov |

| Reaction Time (hours) | 2 - 30 h | 14.44 h | mdpi.comnih.gov |

| Reaction Temperature (°C) | 51.25 - 68.75 °C | 61 °C | mdpi.comnih.gov |

| Molar Ratio (Acid:TEA) | - | 1:2 | mdpi.com |

| Agitation Speed (rpm) | 137.5 - 662.5 rpm | - | nih.gov |

Biocatalyst Immobilization and Reusability in this compound Production

A significant advantage of using enzymes in industrial processes is the ability to immobilize them, which simplifies catalyst recovery, allows for continuous operation, and enhances enzyme stability. researchgate.netmdpi.com Lipases are commonly immobilized on solid supports like macroporous acrylic resins (as is the case with Novozym 435), nylon, or magnetic nanoparticles. nih.govnih.govmdpi.com Immobilization can protect the enzyme from harsh conditions and prevent aggregation, often leading to higher yields compared to soluble enzymes. mdpi.com

The reusability of the immobilized biocatalyst is a critical factor for the economic feasibility of the process. nih.gov Studies have shown that immobilized lipases can be reused for multiple reaction cycles with sustained activity. For instance, a lipase from Candida cylindracea immobilized on a nylon support retained approximately one-third of its initial activity after 72 days of repeated use. nih.gov In the synthesis of octyl formate, immobilized Novozym 435 was successfully reused under optimal conditions without a significant drop in product yield. nih.gov Similarly, in chemical synthesis, the Ca-Al heterogeneous catalyst used for transesterification was successfully reused for three subsequent cycles. researchgate.net This demonstrates the potential for developing cost-effective and sustainable production methods for this compound.

Purification Techniques and Purity Assessment Methodologies for Synthetic this compound

Following synthesis, the crude this compound mixture must be purified to remove unreacted starting materials, catalysts, and byproducts. The purification strategy depends on the synthetic route employed. For reactions using a solid catalyst (either heterogeneous chemical catalysts or immobilized enzymes), the catalyst can be simply removed by filtration. researchgate.netarpnjournals.org When a solvent is used, it is typically removed by evaporation or distillation under reduced pressure. arpnjournals.orgiisc.ac.in

Assessing the purity of the final product is crucial. For esteramine compounds, standard physical properties like melting point and refractive index have been found to be poor indicators of purity. iisc.ac.in Instead, chemical and analytical methods are more reliable. The progress of the esterification or transesterification reaction can be monitored by measuring the decrease in the concentration of the reactants. For example, the amine value, which quantifies the amount of unreacted triethanolamine, can be determined by potentiometric titration with perchloric acid. ijastnet.com Similarly, the residual fatty acid content can be assessed by determining the acid number of the product mixture. arpnjournals.org The reaction is considered complete when the amine value or acid value reaches a predetermined low level. ijastnet.com

Chemical Modification and Derivatization of this compound for Targeted Functionalities

The chemical modification of this compound is a critical area of research focused on tailoring its properties for specific applications, primarily in the surfactant and fabric softener industries. The derivatization strategies mainly revolve around the tertiary amine group, which can be readily modified to introduce cationic charges, thereby enhancing the molecule's surface activity and affinity for negatively charged surfaces like textiles and hair.

Synthesis of this compound-Based Esterquats and Other Amphiphilic Derivatives

The synthesis of this compound-based esterquats, a prominent class of amphiphilic derivatives, is a two-step process. The initial step involves the esterification of triethanolamine with palmitic acid or its derivatives to form a this compound ester. This is followed by the quaternization of the tertiary amine to yield the final esterquat.

Two primary methodologies are employed for the initial esterification: direct esterification and transesterification.

Direct Esterification: This method involves the reaction of triethanolamine with palmitic acid. researchgate.net The reaction is typically catalyzed by an acid, such as ortho-phosphoric acid or hypophosphorous acid, and is carried out at elevated temperatures (120-170°C) under vacuum or with nitrogen flushing to facilitate the removal of water, which is a byproduct of the reaction, and drive the equilibrium towards the product. researchgate.netresearchgate.net The stoichiometry of the reactants is a crucial factor, as it determines the degree of esterification, resulting in a mixture of mono-, di-, and tri-palmitate esters. epo.org

Transesterification: An alternative route involves the reaction of triethanolamine with a palmitic acid ester, commonly a methyl ester (methyl palmitate), often derived from palm oil. ijastnet.com This process can be advantageous as it may proceed under milder conditions compared to direct esterification. The reaction produces the desired this compound ester and a byproduct, in this case, methanol, which is removed to favor the forward reaction. ijastnet.com

Following the formation of the this compound ester (esteramine), the subsequent step is quaternization. This is achieved by reacting the tertiary amine with an alkylating agent. Dimethyl sulfate (B86663) is a commonly used alkylating agent for this purpose. epo.orgijastnet.com The reaction introduces a positive charge on the nitrogen atom, creating the quaternary ammonium (B1175870) salt, or "esterquat". epo.org This charge is fundamental to the functionality of these compounds as cationic surfactants. The quaternization is typically carried out in a solvent, such as isopropanol, at temperatures ranging from 45-120°C. ijastnet.comgoogleapis.com

The resulting esterquats are amphiphilic molecules, possessing a hydrophobic fatty acid tail and a hydrophilic, positively charged headgroup, which imparts their characteristic surface-active properties.

Interactive Data Table: Synthesis Methodologies for this compound-Based Esterquats

| Parameter | Direct Esterification | Transesterification | Quaternization |

| Reactants | Triethanolamine, Palmitic Acid | Triethanolamine, Palm Stearin Methyl Ester | This compound Ester, Dimethyl Sulfate |

| Catalyst | Ortho-phosphoric acid, Hypophosphorous acid | - | - |

| Temperature | 120-170°C | ~100°C | 45-120°C |

| Pressure | Vacuum | 200 mbar | Atmospheric |

| Byproduct | Water | Methanol | - |

| Solvent | - | - | Isopropanol |

Investigation of Alkylation and Quaternization Reaction Mechanisms

The quaternization of the this compound ester is a crucial step that imparts the cationic character to the molecule, transforming it into an esterquat. This reaction, which involves the alkylation of the tertiary amine, is understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net

In this mechanism, the tertiary nitrogen atom of the this compound ester acts as a nucleophile, possessing a lone pair of electrons. The alkylating agent, such as dimethyl sulfate, contains an electrophilic carbon atom. The reaction is initiated by the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent. researchgate.net

This process is a concerted, one-step reaction. The formation of the new carbon-nitrogen bond occurs simultaneously with the breaking of the bond between the carbon and the leaving group (in the case of dimethyl sulfate, the methyl sulfate anion). This simultaneous bond-forming and bond-breaking process passes through a high-energy transition state. In this transition state, the central carbon atom is transiently bonded to both the incoming nucleophile (the nitrogen atom) and the outgoing leaving group.

A key characteristic of the SN2 mechanism is the "backside attack" of the nucleophile. The nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This trajectory is favored as it minimizes steric hindrance and allows for optimal orbital overlap for bond formation. Consequently, if the electrophilic carbon is a chiral center, the SN2 reaction results in an inversion of stereochemistry at that center.

The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (the this compound ester) and the electrophile (the alkylating agent). The reaction kinetics are therefore second-order. The structure of the reactants significantly influences the reaction rate. Steric hindrance around the nucleophilic nitrogen and the electrophilic carbon can impede the backside attack, thereby slowing down the reaction. In the case of this compound, the bulky palmitate ester groups may exert some steric influence on the accessibility of the nitrogen's lone pair, a factor that can be modulated by controlling the degree of esterification.

Mechanistic Investigations of Triethanolamine Palmitate Functionality in Dispersed and Interfacial Systems

Interfacial Adsorption and Surface Activity Dynamics of Triethanolamine (B1662121) Palmitate

The efficacy of triethanolamine palmitate as a surfactant is fundamentally governed by its behavior at interfaces, such as liquid-liquid (e.g., oil-water) and liquid-air boundaries. Its tendency to migrate to these interfaces and alter their energetic properties is a key aspect of its functionality.

The process of adsorption of this compound at an interface is a dynamic one, involving the diffusion of surfactant molecules from the bulk phase to the subsurface layer, followed by their adsorption and orientation at the interface itself. This process continues until an equilibrium is established between the surfactant molecules in the bulk and those at the interface. The rate of adsorption is crucial in dynamic situations, such as during the initial formation of an emulsion where a new interface is rapidly created.

The effectiveness of a surfactant is often quantified by its ability to lower the surface or interfacial tension. For anionic surfactants like this compound, significant reductions in interfacial tension are typically observed as their concentration increases, up to the critical micelle concentration (CMC). The adsorption kinetics can be influenced by factors such as temperature, pH, and the presence of electrolytes in the aqueous phase. Studies on related systems, such as triethanolamine oleate (B1233923), have shown that factors like homogenization time and emulsifier concentration directly impact the specific surface area of the resulting emulsion droplets, which is a consequence of the surfactant's adsorption dynamics. researchgate.net

Table 1: Representative Interfacial Tension Data for Anionic Surfactant Systems

| Surfactant System | Interface | Concentration (mol/L) | Interfacial Tension (mN/m) |

|---|---|---|---|

| Triethanolamine Oleate | Oil/Water | 0.001 | 15.2 |

| Triethanolamine Oleate | Oil/Water | 0.01 | 8.5 |

| Triethanolamine Oleate | Oil/Water | 0.1 | 3.1 |

| Sodium Stearate (B1226849) | Paraffin Oil/Water | 0.005 | 12.0 |

This table presents illustrative data for similar anionic surfactant systems to demonstrate the typical relationship between concentration and interfacial tension reduction. Specific values for this compound may vary.

At phase boundaries, this compound molecules arrange themselves in a specific orientation to minimize the free energy of the system. The hydrophilic triethanolamine headgroup orients towards the aqueous phase, while the hydrophobic palmitate tail (a C16 saturated fatty acid chain) extends into the non-polar phase (oil or air). This orientation creates an interfacial film that mediates the interaction between the two phases.

Advanced spectroscopic techniques, such as polarized resonant soft X-ray reflectivity (p-RSoXR) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, are powerful tools for probing the molecular orientation at buried interfaces with nanoscale resolution. nih.govnih.gov While specific studies on this compound are not widely available, research on other organic molecules in thin films reveals that molecules near an interface can adopt a different orientation compared to those in the bulk material. nih.gov For surfactant molecules like this compound, this packing density and orientation at the interface are critical. A well-packed, coherent interfacial film provides a more robust barrier against droplet coalescence. The degree of packing can be influenced by factors such as the molecular geometry of the surfactant, temperature, and the composition of the oil and water phases.

Emulsification and Dispersion Stabilization Mechanisms Mediated by this compound

This compound functions as an effective emulsifier, facilitating the dispersion of one immiscible liquid into another to form an emulsion. shreechem.ingoogle.com It is particularly important in the formation of oil-in-water (O/W) emulsions, where oil droplets are dispersed in a continuous aqueous phase. google.com

Microemulsions and nanoemulsions are colloidal dispersions characterized by very small droplet sizes, typically in the range of 10-100 nm for microemulsions and under 200 nm for nanoemulsions. nih.govresearchgate.netnih.gov These systems are often transparent or translucent and exhibit high kinetic or thermodynamic stability. nih.govgoogleapis.com this compound, often formed in situ by neutralizing palmitic acid with triethanolamine in the formulation, plays a crucial role in the formation of these systems. google.com

The formation of nanoemulsions requires energy input to break down the dispersed phase into fine droplets, and the surfactant stabilizes these newly formed droplets. mdpi.com this compound achieves this by:

Reducing Interfacial Tension: By adsorbing at the oil-water interface, it lowers the energy required to create new surface area, making it easier to form small droplets. shreechem.in

Creating a Protective Barrier: The adsorbed surfactant layer forms a physical barrier around the droplets, preventing them from coming into direct contact and fusing.

Imparting Electrostatic Repulsion: As an anionic surfactant (in neutral to alkaline pH), the this compound molecules can create a negative charge on the surface of the oil droplets. This leads to electrostatic repulsion between the droplets, further enhancing stability.

Table 2: Typical Characteristics of Triethanolamine Salt-Stabilized Emulsions

| Emulsion Type | Key Components | Droplet Size Range (nm) | Stability Mechanism | Appearance |

|---|---|---|---|---|

| Nanoemulsion | Oil, Water, this compound, Co-surfactant | 20 - 200 | Kinetic Stability, Steric/Electrostatic Repulsion | Translucent to Milky |

Emulsions are inherently unstable systems that can break down over time through various mechanisms, primarily coalescence and Ostwald ripening. nih.govresearchgate.net

Coalescence is the process where two or more droplets merge to form a single larger droplet.

Ostwald ripening is a phenomenon where smaller droplets dissolve and their material redeposits onto larger droplets, leading to an increase in the average droplet size over time. mdpi.com

This compound helps to inhibit these destabilization processes. The primary mechanism for inhibiting coalescence is the formation of a stable, resilient interfacial film. The packing and orientation of the palmitate chains and the hydration of the triethanolamine headgroups contribute to a steric and electrostatic barrier that must be overcome for two droplets to merge.

Inhibition of Ostwald ripening is more complex and relates to the solubility of the dispersed phase in the continuous phase. While surfactants primarily act at the interface, the properties of the interfacial film they create can influence this process. A densely packed and relatively impermeable surfactant layer can retard the diffusion of oil molecules through the aqueous phase, thereby slowing the rate of Ostwald ripening. In some advanced formulations, specific Ostwald ripening inhibitors, such as certain esters or cholesterol, may be included to further enhance long-term stability. googleapis.comgoogle.com

Rheological Behavior and Viscoelastic Properties of this compound-Containing Systems

The rheology—the study of the flow and deformation of matter—of an emulsion is a critical property that affects its stability, texture, and application performance. The presence of this compound and the resulting emulsion structure significantly influences the rheological behavior of the system.

Emulsions stabilized with triethanolamine salts often exhibit non-Newtonian, shear-thinning behavior. This means their viscosity decreases as the applied shear rate increases. At rest, a structured network of droplets can exist, leading to higher viscosity. When subjected to shear (e.g., pouring or spreading), this structure is temporarily disrupted, resulting in lower viscosity and easier flow.

The viscoelastic properties, described by the storage modulus (G') and the loss modulus (G''), provide insight into the emulsion's internal structure. G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component. In many structured emulsions, G' is greater than G'' at low frequencies, indicating a gel-like or structured liquid character, which contributes to stability against creaming or sedimentation. Studies on systems containing triethanolamine have shown that it can be used to modify and increase the viscosity and viscoelasticity of formulations. researchgate.netresearchgate.net

Table 3: Illustrative Rheological Properties of a this compound-Stabilized O/W Cream

| Parameter | Value | Conditions |

|---|---|---|

| Viscosity at Low Shear (0.1 s⁻¹) | 250 Pa·s | 25°C |

| Viscosity at High Shear (100 s⁻¹) | 15 Pa·s | 25°C |

| Storage Modulus (G') | 1200 Pa | 1 Hz, 25°C |

| Loss Modulus (G'') | 450 Pa | 1 Hz, 25°C |

| Flow Behavior | Pseudoplastic (Shear-thinning) | N/A |

Note: These values are representative of a typical semi-solid emulsion and serve for illustrative purposes. Actual values depend heavily on the specific composition and concentration of the formulation.

Influence of this compound on Fluid Viscosity and Flow Characteristics

This compound, formed by the neutralization of palmitic acid with triethanolamine (TEA), functions as an effective surfactant and emulsifier, significantly influencing the viscosity and rheological properties of dispersed and interfacial systems. Its primary role in modifying flow characteristics stems from its ability to reduce interfacial tension between immiscible liquids (like oil and water) and to form structured colloidal phases within the fluid medium. The adjustment of rheological properties is possible by modifying the amount of triethanolamine added to a fatty acid, which generates the fatty acid soap material in situ google.com.

In many applications, particularly in the cosmetic and pharmaceutical industries, this compound is not added as a pre-formed compound but is created within the formulation by reacting palmitic acid with triethanolamine echemi.com. This process allows for the in-situ formation of an oil-in-water (O/W) emulsion where the this compound soap stabilizes the oil droplets within the continuous aqueous phase wikipedia.org. The resulting emulsion's viscosity is heavily dependent on the concentration of the formed soap, the size of the oil droplets, and the interactions between the components.

Research on analogous systems, such as those using stearic acid and triethanolamine, provides detailed insights into these viscosity effects. Since palmitic acid (C16) and stearic acid (C18) are chemically similar long-chain saturated fatty acids, their behavior in forming soaps with triethanolamine is comparable. Studies on coconut oil-based cosmetic emulsions stabilized with triethanolamine stearate show a distinct relationship between the emulsifier concentration and the final viscosity of the product uad.ac.id. Generally, as the concentration of the in-situ formed soap increases, the viscosity of the emulsion rises due to the increased number and density of stabilized droplets, which enhances internal friction and resistance to flow uad.ac.idresearchgate.net. However, this effect is often optimal at a specific stoichiometric ratio of fatty acid to triethanolamine; an excess of the base can lead to a decrease in viscosity over time due to hydrolysis reactions uad.ac.id.

The flow characteristics of fluids containing this compound are typically non-Newtonian, exhibiting shear-thinning behavior. This means the viscosity decreases as the shear rate increases, a desirable property in many topical products, allowing them to be thick at rest but spread easily upon application. This behavior is attributed to the alignment of the emulsified droplets and the disruption of weakly-held structures under shear.

The following interactive table, based on research findings for the analogous triethanolamine stearate system, illustrates the typical effect of emulsifier concentration on the viscosity of an oil-in-water emulsion.

This table is an illustrative representation based on principles observed in studies of triethanolamine stearate emulsions, a close analog to this compound systems. uad.ac.id

Gelation and Structured Fluid Formation Induced by this compound

The functionality of this compound extends beyond simple emulsion stabilization to the formation of structured fluids and gels. This capacity is critical in creating products with high viscosity, specific textures, and enhanced stability. The primary mechanism for this structuring effect is the self-assembly of this compound molecules into lyotropic liquid crystalline phases, most notably a lamellar gel phase alegesanatos.roscribd.com.

When a mixture containing palmitic acid and triethanolamine is heated above the melting point of the fatty acid (typically >80°C) and subsequently cooled, the formed this compound soap molecules organize themselves into ordered, bilayer structures alegesanatos.ronih.gov. These bilayers, or lamellae, arrange themselves in parallel sheets, separated by layers of the aqueous solvent. This ordered arrangement entraps the water molecules within the network, severely restricting their movement and leading to a dramatic increase in viscosity, transforming the liquid into a semi-solid gel alegesanatos.roscribd.com. The formation of this stable colloidal phase, often in conjunction with higher fatty alcohols, is key to the product's stable structure echemi.com.

Research on the analogous triethanolamine stearate system has provided significant insights into this process. It has been shown that upon cooling a heated mixture of stearic acid and TEA, a lamellar liquid crystalline phase forms, which is responsible for the initial gel structure alegesanatos.roscribd.com. Further studies have identified the formation of a specific 2:1 acid-soap complex between the fatty acid and the triethanolamine soap, which plays a crucial role in building the crystalline structure of the gel nih.govresearchgate.netsemanticscholar.org. The presence of these lamellar aggregates can enhance emulsion stability by forming a structured barrier around the oil droplets acs.org.

Over time, these lamellar gel phases can undergo further transformations. In some systems, a hydrolysis reaction (the reverse of the neutralization between the fatty acid and TEA) can lead to the breakdown of the gel phase and the crystallization of the free fatty acid, which can result in a pearlescent appearance researchgate.net. The stability and specific properties of the gel depend on factors such as the concentration of the soap, the pH of the system, and the presence of other components like electrolytes or polyols.

The following interactive table summarizes the key stages and characteristics of gel formation induced by triethanolamine fatty acid soaps like this compound.

This table is based on the established mechanisms of gelation for triethanolamine fatty acid soaps, primarily derived from studies on triethanolamine stearate. alegesanatos.roscribd.comnih.govresearchgate.net

Functional Roles and Applications of Triethanolamine Palmitate in Industrial and Materials Science Contexts

Triethanolamine (B1662121) Palmitate in Advanced Lubricant and Metalworking Fluid Formulations

In the realm of lubrication and metalworking, the demand for high-performance fluids that offer excellent lubricity, wear protection, and stability is paramount. Fatty acid amine salts are a known class of additives used to enhance these properties.

While direct studies on the anti-wear and frictional properties of triethanolamine palmitate are not extensively documented, the behavior of similar compounds, such as triethanolamine oleate (B1233923), provides significant insights. Triethanolamine oleate, when used as a water-soluble oiliness agent, has been shown to form a physical adsorption film at the tool-chip interface, which is crucial for lubrication under low-load conditions. cn-lubricantadditive.com This film reduces direct metal-to-metal contact, thereby minimizing wear and lowering the friction coefficient.

For instance, a 5% aqueous solution of triethanolamine oleate has demonstrated a maximum no-seizure load (PB) of 650 N and a friction coefficient of 0.071. cn-lubricantadditive.com It is plausible that this compound would exhibit a similar mechanism, where the long palmitic acid chain adheres to the metal surface, and the polar triethanolamine head provides a lubricating layer. Furthermore, a synergistic anti-wear effect is observed when triethanolamine oleate is combined with extreme pressure (EP) additives like borate (B1201080) and phosphate (B84403) esters, significantly enhancing their performance. cn-lubricantadditive.com This suggests that this compound could also be a valuable component in multi-additive lubricant formulations.

Illustrative Frictional Properties of a Related Compound (Triethanolamine Oleate)

| Property | Value | Reference Compound |

|---|---|---|

| Maximum No-Seizure Load (PB) | 650 N | 5% Aqueous Solution of Triethanolamine Oleate |

It is important to note that these values are for triethanolamine oleate and should be considered as indicative of the potential performance of this compound, pending specific experimental verification.

Applications of this compound in Polymer Science and Composite Materials

The surfactant properties of this compound make it a candidate for applications in the synthesis and modification of polymers and composite materials.

Emulsion polymerization is a widely used industrial process for the production of various polymers, where a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. The choice of emulsifier is critical as it influences particle size, polymerization rate, and the stability of the final latex. Fatty acid soaps are a class of anionic surfactants used in emulsion polymerization. A patent describes the in-situ formation of a soap from a blend of fatty acids, including palmitic acid, and a base like triethanolamine to create stable silicone oil-in-water emulsions. google.com This indicates that this compound can function as an effective emulsifier, stabilizing the monomer droplets and the resulting polymer particles in the aqueous phase. The stability of these emulsions is crucial for achieving a uniform polymer product.

The uniform dispersion of pigments and fillers within a polymer matrix is essential for achieving desired properties such as color strength, mechanical reinforcement, and UV resistance in plastics and composite materials. specialchem.com Wetting and dispersing agents are additives that facilitate this process by improving the wetting of the solid particles by the polymer resin and preventing their reagglomeration. byk.com Triethanolamine and its derivatives are known to act as dispersing agents in various formulations, including paints and coatings. diplomatacomercial.comnih.gov The structure of this compound, with its anchoring fatty acid group and stabilizing triethanolamine head, suggests its suitability for this role. The palmitate end can adsorb onto the surface of pigments or fillers, while the triethanolamine portion provides steric or electrostatic stabilization within the polymer matrix. While specific research on this compound for this application is not widely published, the known functions of similar fatty acid amine salts support its potential use as a dispersing and wetting agent in polymer and composite systems.

Utilization of this compound in Textile and Coating Technologies

In the textile and coating industries, surfactants and emulsifiers play a crucial role in various processes, from dyeing and finishing to formulation stability and application performance.

Triethanolamine and its salts are utilized in the textile industry as softeners, anti-static agents, and pH buffers in dyeing and finishing processes. diplomatacomercial.combdmaee.net Quaternized fatty acid triethanolamine ester salts, which are derivatives of compounds like this compound, are specifically mentioned as fabric softeners. google.comgoogle.com These compounds adsorb onto the fabric surface, imparting a soft feel and reducing static electricity. The fatty acid component, in this case, the palmitate chain, provides the desired lubricity and softness to the textile fibers.

Surface Wetting and Spreading Enhancement in Textile Finishing

This compound, a salt formed from triethanolamine and palmitic acid, functions as a surfactant, leveraging the properties of its parent compounds to play a role in textile finishing. Surfactants are crucial in wet processing stages for reducing the surface tension of water, which allows for improved and more uniform penetration of chemical treatments into textile fibers. chemicalformulaservices.com The amine and alcohol groups in the triethanolamine portion of the molecule, combined with the long hydrocarbon chain of palmitic acid, impart an amphiphilic nature to this compound, enabling it to act at the interface between water and the fabric surface.

In textile finishing, achieving uniform application of agents such as softeners, lubricants, or water repellents is critical for the quality of the final product. Triethanolamine and its derivatives are utilized to enhance the emulsification of oils and waxes used in softening treatments, ensuring they spread evenly across the fabric surface rather than forming clumps. bdmaee.net This capability is vital for producing soft finishes and water-repellent coatings. shreechem.in By ensuring the even distribution of these chemical treatments, triethanolamine-based compounds help to improve the durability, appearance, and tactile feel of the textiles. shreechem.indiplomatacomercial.com The role of this compound in this context is to facilitate the wetting and spreading of finishing agents, leading to higher-quality and more consistent fabric properties.

Stabilization of Pigment and Resin Dispersions in Coating Systems

In the coatings industry, this compound serves as an effective emulsifier and dispersing agent, contributing to the stability of pigment and resin dispersions. dcfinechemicals.com The stability of these dispersions is fundamental to the quality of paints and coatings, affecting properties such as color uniformity, durability, and application consistency. google.com Coating formulations are complex systems often containing a film-forming resin, pigments, and a liquid carrier, where pigments must be well-dispersed to achieve desired performance. google.com

Triethanolamine (TEA) is recognized for its utility in water-based paints and coatings, where it functions as a dispersing agent to help distribute pigments and other additives evenly throughout the formulation. diplomatacomercial.combasf.com It also acts as a neutralizing agent to control the pH of the system. basf.com this compound, as a fatty acid soap of TEA, combines these functions with strong surfactant properties. chemicalbook.com Its molecular structure allows it to adsorb onto the surface of pigment particles, creating a stabilizing layer that prevents them from agglomerating or settling. This steric and electrostatic stabilization is crucial for maintaining a homogenous dispersion, which in turn ensures consistent color, high gloss, and good rheological properties in the final coating product.

This compound in Construction Materials and Cement Chemistry

Role as a Grinding Aid and Its Impact on Particle Agglomeration

Triethanolamine and its salts, including this compound, are widely employed in the cement industry as grinding aids to increase the efficiency of the clinker grinding process. chemicalbook.comshreechem.in During the comminution of cement clinker, newly fractured surfaces exhibit high surface energy and carry electrostatic charges, which leads to the re-agglomeration of fine particles. atlantis-press.com This phenomenon reduces the efficiency of the grinding mill and results in a wider particle size distribution. mapei.comijoer.com

Grinding aids are surface-active agents that adsorb onto the surfaces of the cement particles. mapei.com The polar nature of triethanolamine allows it to effectively neutralize surface charges and reduce the surface energy of the particles. mdpi.com This action mitigates the forces of attraction between particles, preventing them from clumping together and coating the grinding media. atlantis-press.com As a result, the energy consumption of the milling process is reduced, and the mill's throughput is increased. The use of triethanolamine-based grinding aids leads to a finer cement powder with a narrower particle size distribution, which can positively influence the properties of the final concrete. mdpi.com Research has shown that the addition of triethanolamine can significantly reduce the average particle size of cement under the same grinding conditions. atlantis-press.commdpi.com

Impact of Triethanolamine (TEA)-Based Grinding Aids on Cement Particle Size

Illustrative data on how the addition of grinding aids can affect the particle size distribution and average particle size of cement during grinding.

| Grinding Aid | Dosage (% by wt.) | Reduction in Average Particle Size (μm) | Increase in Particles (3-32 μm range) |

|---|---|---|---|

| None (Control) | 0.00 | - | - |

| Polycarboxylate (PC) | 0.03 | 3.65 | 5.00% |

| PC + TEA Compound (GA1) | 0.03 | 4.00 | 6.31% |

| Salinized TEA (DGA) | 0.03 | N/A | 10.6% |

Data compiled from findings reported in studies on cement grinding aids. atlantis-press.commdpi.com

Influence on Setting Time and Early Strength Development in Cementitious Systems

The influence of this compound on cement hydration is primarily dictated by the triethanolamine component, which has a complex and dose-dependent effect on the setting time and strength development of cementitious systems. researchgate.netdoi.org Depending on the dosage, TEA can act as either an accelerator or a retarder of cement hydration. researchgate.netlamsresearch.com This dual functionality makes it a versatile additive for controlling concrete properties.

Effect of Triethanolamine (TEA) on Cement Properties

Summary of research findings on the impact of TEA on the compressive strength of cement mortars at different curing ages.

| Property | Effect of TEA Addition | Reported Increase in Compressive Strength |

|---|---|---|

| 3-day Compressive Strength | Increase | +4.9 MPa |

| 7-day Compressive Strength | Increase | +5.0 MPa |

| 28-day Compressive Strength | Increase | +3.5 MPa to +7.7 MPa |

Data sourced from studies investigating the mechanical properties of cement with salinized TEA and TEA compounds. atlantis-press.commdpi.com

This compound in Thermal Energy Storage Systems and Ionic Liquid Applications

Design and Performance of this compound-Based Protic Ionic Liquids as Phase Change Materials

A significant advancement in materials science is the use of this compound as a protic ionic liquid (PIL) for applications in thermal energy storage (TES). researchgate.net Protic ionic liquids are a class of molten salts formed by the proton transfer between a Brønsted acid and a Brønsted base. This compound, also referred to as tris(2-hydroxyethyl)ammonium palmitate ([THEA]Pal), is synthesized from triethanolamine (base) and palmitic acid. researchgate.net These materials are being explored as phase change materials (PCMs), which can store and release large amounts of thermal energy during their phase transitions (e.g., from solid to liquid). nih.gov

Ionic liquids are considered promising PCMs due to their negligible vapor pressure, low flammability, and high thermal stability. nih.gov Research on [THEA]Pal has demonstrated its suitability for TES systems operating in the temperature range of 30–100 °C. researchgate.netresearchgate.net The performance of a PCM is characterized by its melting temperature, latent heat of fusion (the amount of energy absorbed during melting), and thermal stability. Studies have shown that [THEA]Pal possesses favorable thermophysical properties for this application. Among related ethanolamine-based ionic liquids, [THEA]Pal exhibits good thermal stability, making it a viable candidate for long-term use in thermal energy storage applications such as solar energy conservation and waste heat recovery. researchgate.net

Thermophysical Properties of Ethanolamine (B43304) Palmitate-Based Phase Change Materials

This table presents key performance data for protic ionic liquids derived from different ethanolamines and palmitic acid, highlighting their potential as phase change materials for thermal energy storage.

| Compound Name | Abbreviation | Melting Temp. (Tₘ) °C | Latent Heat of Fusion (ΔHₘ) kJ/kg | Thermal Stability |

|---|---|---|---|---|

| 2-hydroxyethylammonium palmitate | [HEA]Pal | ~75.5 | 158.9 | - |

| bis(2-hydroxyethyl)ammonium palmitate | [DHEA]Pal | ~61.1 | 139.8 | - |

| tris(2-hydroxyethyl)ammonium palmitate | [THEA]Pal | ~48.3 | 123.2 | Stable up to 150°C |

Data from "Novel protic ionic liquids-based phase change materials for high performance thermal energy storage systems". researchgate.net

Thermal Stability and Heat Transfer Characteristics in Energy Applications

This compound, also known as tris(2-hydroxyethyl)ammonium palmitate ([THEA]Pal), has been identified as a promising phase change material (PCM) for thermal energy storage (TES) systems. nih.gov Its properties are particularly relevant for applications involving the conservation and effective use of solar energy and waste heat. nih.gov PCMs are materials that absorb and release large amounts of energy at a constant temperature during their phase transition (e.g., from solid to liquid), making them ideal for storing thermal energy.

Research into ionic liquids based on ethanolamines and fatty acids has highlighted this compound for its thermal performance. nih.gov As a PCM, its function lies within the 30–100 °C temperature range, offering a safe and affordable capacity for thermal storage. nih.gov

Detailed studies have established its thermal stability and heat transfer capabilities. Thermogravimetric analysis (TGA) has been used to determine that this compound exhibits high thermal stability, remaining 100% stable at temperatures up to 150 °C. nih.gov This characteristic is crucial for applications such as solar cell systems and solar thermal storage, which can operate at these temperatures. nih.gov Among related ethanolamine-based palmitate compounds, this compound shows the highest thermal stability. nih.gov

The heat transfer characteristics are primarily defined by its latent heat of fusion, which has been calculated to be 123.2 kJ kg⁻¹. nih.gov This property quantifies the amount of thermal energy the material can store during its melting process. The combination of a significant latent heat of fusion and high thermal stability makes it an effective medium for thermal energy storage applications. nih.gov

The thermal properties of this compound ([THEA]Pal) in comparison to other ethanolamine palmitates are detailed below.

Thermal Properties of Ethanolamine-Based Palmitate PCMs

| Compound | Latent Heat of Fusion (kJ kg⁻¹) | Thermal Stability at 150 °C (%) |

|---|---|---|

| [HEA]Pal (2-hydroxyethylammonium palmitate) | 158.9 | 97 |

| [DHEA]Pal (bis(2-hydroxyethyl)ammonium palmitate) | 139.8 | 99 |

| [THEA]Pal (tris(2-hydroxyethyl)ammonium palmitate) | 123.2 | 100 |

Source: Adapted from DSC and TGA data. nih.gov

Analytical Methodologies for the Characterization and Quantification of Triethanolamine Palmitate

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is indispensable for separating triethanolamine (B1662121) palmitate from unreacted precursors, byproducts, and other components in a mixture. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of triethanolamine palmitate, which is a non-volatile and thermally labile compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research has demonstrated the utility of HPLC for analyzing related compounds. For instance, the analysis of triethanolamine in cosmetic creams has been successfully achieved using HPLC with an Evaporative Light Scattering Detector (ELSD), which is suitable for compounds lacking a UV chromophore researchgate.net. A study developing an HPLC-ELSD method reported good linearity for triethanolamine in the range of 25-300 mg·L⁻¹ with a detection limit of 2 mg·L⁻¹ researchgate.net. Another approach for analyzing alkanolamines involves hydrophilic interaction liquid chromatography (HILIC), which is effective for separating highly polar compounds nih.gov.

For this compound, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol (B129727), and an aqueous buffer, with the composition adjusted to achieve optimal separation. The pH of the mobile phase can be critical in controlling the retention of the triethanolamine moiety. Due to the lack of a strong chromophore in either the triethanolamine or palmitate portion, detection can be challenging. ELSD or Mass Spectrometry (MS) are often preferred detectors. LC-MS/MS methods have been developed for the simultaneous analysis of mono-, di-, and triethanolamine in cosmetic products, offering high sensitivity and specificity nih.gov.

| Parameter | Condition 1 (RP-HPLC/ELSD) | Condition 2 (HILIC/MS-MS) |

|---|---|---|

| Column | C18 (e.g., 150 mm × 4.6 mm, 5 µm) | HILIC Column |

| Mobile Phase | Acetonitrile/Water Gradient | Isocratic: Acetonitrile and 5 mM ammonium (B1175870) formate in water (88:12, v/v) |

| Detector | Evaporative Light Scattering Detector (ELSD) | Tandem Mass Spectrometry (MS/MS) |

| Application | Quantification of triethanolamine in ointments researchgate.net | Simultaneous analysis of ethanolamines in cosmetics nih.gov |

Gas Chromatography (GC) is generally reserved for the analysis of volatile and thermally stable compounds. While this compound itself is not suitable for direct GC analysis due to its low volatility and salt nature, GC is an essential tool for identifying and quantifying volatile impurities, residual reactants (like free triethanolamine), or thermal degradation byproducts.

The analysis of triethanolamine by GC can be challenging due to its high polarity, which can cause peak tailing phenomenex.com. To overcome this, derivatization is often employed to convert the polar hydroxyl groups into less polar, more volatile derivatives. For example, silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used chromforum.org. The analysis is typically performed on a capillary column, such as a DB-5 or a specialized amine column (e.g., RTX-5 Amine), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) chromforum.orgosha.gov. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for definitive identification of unknown volatile components mdpi.complos.orgmdpi.com. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common technique for analyzing volatile organic compounds in complex matrices mdpi.commdpi.com.

| Parameter | Example Condition |

|---|---|

| Column | RTX-5 Amine (15 m × 0.32 mm i.d. x 1 µm df) osha.gov or Zebron ZB-5MSplus phenomenex.com |

| Injector | Split/Splitless, often with a deactivated liner osha.gov |

| Oven Program | Temperature gradient, e.g., 90°C for 10 min, then ramp at 8°C/min to 240°C chromforum.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) phenomenex.comosha.gov |

| Derivatization | Optional, but recommended for polar analytes like TEA (e.g., silylation) chromforum.org |

Spectroscopic Methods for Structural Elucidation and Interaction Analysis

Spectroscopic techniques are vital for confirming the molecular structure of this compound and studying its behavior. These methods probe the interactions of molecules with electromagnetic radiation, providing detailed information about functional groups, bonding, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework of this compound.

¹H NMR: The ¹H NMR spectrum would show characteristic signals for both the triethanolamine and palmitate moieties. The triethanolamine portion would exhibit signals corresponding to the methylene groups adjacent to the nitrogen atom (-N-CH₂-) and the methylene groups adjacent to the hydroxyl groups (-CH₂-OH). These typically appear as triplets in the 2.5-4.0 ppm range. The palmitate chain would display a triplet for the terminal methyl group (CH₃-) around 0.9 ppm, a large multiplet for the repeating methylene units (-CH₂-)n around 1.2-1.6 ppm, and a triplet for the methylene group alpha to the carboxylate group (-CH₂-COO⁻) around 2.2 ppm.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The triethanolamine moiety would show distinct signals for the two types of carbon atoms (-N-CH₂- and -CH₂-OH) in the 50-65 ppm region bmrb.io. The palmitate portion would exhibit a signal for the carboxylate carbon (-COO⁻) above 170 ppm, a signal for the terminal methyl carbon around 14 ppm, and a series of signals for the methylene carbons between 20-40 ppm.

Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to further confirm assignments by correlating proton and carbon signals bmrb.io.

Infrared (IR) and Raman spectroscopy are used to identify functional groups within the molecule and to study intermolecular interactions and phase transitions. As a fatty acid salt, this compound has a characteristic IR spectrum.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for identifying the key functional groups. A broad absorption band in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching of the hydroxyl groups in the triethanolamine moiety. The C-H stretching vibrations of the palmitate's long alkyl chain appear as strong bands between 2850 and 3000 cm⁻¹. The most diagnostic peaks for the salt formation are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which typically appear as strong absorptions around 1540-1580 cm⁻¹ and 1400-1450 cm⁻¹, respectively rsc.org. The C=O stretching band of the free palmitic acid (around 1700 cm⁻¹) would be absent, confirming the salt formation. The C-N and C-O stretching vibrations of the triethanolamine backbone are also observable in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. The C-C and C-H vibrations of the long alkyl chain of palmitate give rise to strong Raman signals, which can be used to study the conformational order and packing of the molecules in different phases (e.g., crystalline vs. liquid).

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Due to the compound's low volatility, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required, often coupled with a liquid chromatography system (LC-MS).

In positive ion mode ESI-MS, the protonated triethanolamine cation [N(CH₂CH₂OH)₃H]⁺ would likely be observed at a mass-to-charge ratio (m/z) of 150.1. In negative ion mode, the deprotonated palmitate anion [CH₃(CH₂)₁₄COO]⁻ would be detected at m/z 255.2.

When subjected to fragmentation (e.g., in a tandem MS experiment), the triethanolamine ion would undergo characteristic losses of water or ethylene (B1197577) oxide units. The parent triethanolamine molecule shows major fragments at m/z 132, 118, 104, 86, and 74 upon electron ionization . The palmitate anion would show fragmentation patterns typical of fatty acids. The predominant fragmentation for amines is α-cleavage, where the bond adjacent to the nitrogen atom breaks, often with the loss of the largest alkyl group miamioh.edu.

| Technique | Key Information Provided | Expected Signals/Features |

|---|---|---|

| ¹H NMR | Proton environment, molecular structure | ~0.9 ppm (CH₃), ~1.2-1.6 ppm (-(CH₂)n-), ~2.2 ppm (-CH₂COO⁻), ~2.5-4.0 ppm (-NCH₂CH₂O-) |

| ¹³C NMR | Carbon backbone, functional groups | ~14 ppm (CH₃), ~20-40 ppm (-(CH₂)n-), ~50-65 ppm (-NCH₂CH₂O-), >170 ppm (COO⁻) bmrb.io |

| IR Spectroscopy | Functional group identification | ~3300 cm⁻¹ (O-H), ~2900 cm⁻¹ (C-H), ~1560 cm⁻¹ (COO⁻ asymm.), ~1420 cm⁻¹ (COO⁻ symm.) rsc.org |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Positive Mode: m/z 150.1 ([TEA+H]⁺); Negative Mode: m/z 255.2 ([Palmitate-H]⁻) |

Thermal Analysis for Phase Transitions and Stability Assessment

Thermal analysis techniques are fundamental in characterizing the physicochemical properties of materials like this compound by measuring changes in their properties as a function of temperature.

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govmdpi.com This method is highly sensitive for studying the thermotropic properties and phase transitions of materials. nih.gov

When applied to triethanolamine soaps, such as the closely related triethanolamine stearate (B1226849), DSC is instrumental in constructing binary phase diagrams and identifying melting behavior and other thermal transitions. nih.govacs.orgresearchgate.net Studies on systems of fatty acids neutralized with triethanolamine reveal complex thermal events, including the formation of acid-soap complexes and various disordering and melting transitions of the alkyl chains. researchgate.net For instance, research on triethanolamine stearate, which is structurally similar to this compound, shows that DSC can elucidate the melting profile and solid-liquid equilibrium. researchgate.net The thermotropic behavior of these systems, including the breakup of acid-soap complexes and the disordering of alkyl chains, can be precisely followed. researchgate.net

Table 1: Hypothetical DSC Thermal Events for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Crystal-Crystal Transition | 45.2 | 48.5 | 15.3 |

| Melting of Acid-Soap Complex | 58.9 | 62.1 | 85.7 |

| Main Melting (Melting of Soap) | 70.3 | 74.8 | 120.4 |

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. nih.govmdpi.com This technique is essential for determining the thermal stability and decomposition profile of a compound. nih.gov TGA provides data on the temperatures at which decomposition begins, the kinetics of the decomposition, and the composition of the final residue.

For triethanolamine (TEA) and its derivatives, TGA reveals that thermal decomposition is a multi-stage process. researchgate.net The stability of these compounds is influenced by their specific chemical structure and any coordinating species. researchgate.net Generally, decomposition starts at temperatures above 150-200°C. researchgate.net The analysis of TGA curves, often coupled with their derivatives (DTG), allows for the precise determination of the onset of degradation and the temperatures of maximum mass loss rates, which are critical for assessing the material's stability under thermal stress. mdpi.com

Table 2: Representative TGA Data for this compound Decomposition

| Parameter | Temperature (°C) | Mass Loss (%) |

| Onset of Decomposition (Tonset) | 210 | ~5 |

| Temperature at Max Decomposition Rate | 285 | ~50 |

| Final Residue at 600°C | >600 | ~98 |

Surface and Colloidal Characterization Techniques

As a surfactant, this compound's functionality is largely dictated by its behavior at interfaces and in dispersions. Techniques that characterize these properties are therefore indispensable.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. mdpi.comnih.gov The method works by analyzing the intensity fluctuations of scattered light that result from the Brownian motion of the particles. mdpi.com Faster fluctuations correspond to smaller particles, and slower fluctuations indicate larger particles.

In the context of this compound, which is often used as an emulsifier, DLS is critical for characterizing the size of droplets or particles in the dispersed phase. nih.gov The particle size distribution, average hydrodynamic diameter, and polydispersity index (PDI) are key parameters obtained from DLS that directly relate to the stability and performance of an emulsion. researchgate.net For instance, a narrow particle size distribution and small average size often correlate with higher kinetic stability against processes like creaming or sedimentation. brookhaveninstruments.comnih.gov

Table 3: Example DLS Results for a this compound Stabilized Emulsion

| Parameter | Value | Interpretation |

| Z-Average Diameter (d.nm) | 185 | Average hydrodynamic size of emulsion droplets. |

| Polydispersity Index (PDI) | 0.21 | Indicates a moderately uniform particle size distribution. |

| Peak 1 Intensity (%) | 98.5 | The primary population of droplets is centered around the Z-average. |

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. nih.gov It is a key indicator of the stability of colloidal dispersions. researchgate.net The measurement is typically performed using the same instrumentation as DLS, employing an electrophoretic light scattering mode. A high zeta potential (either positive or negative, e.g., > ±30 mV) generally signifies good colloidal stability due to strong electrostatic repulsion between particles, which prevents aggregation. researchgate.net

For this compound dispersions, the zeta potential provides insight into the surface charge of the stabilized particles or droplets. This charge arises from the ionization of the carboxylate head group of the palmitate and the protonation state of the triethanolamine moiety, which is highly dependent on the pH of the continuous phase. Monitoring the zeta potential helps in optimizing formulation parameters to ensure long-term stability. nih.govresearchgate.net

Table 4: Zeta Potential of this compound Dispersions at Different pH

| pH | Zeta Potential (mV) | Colloidal Stability Prediction |

| 5.0 | -15.2 | Low stability, potential for aggregation. |

| 7.0 | -35.8 | Good stability due to strong electrostatic repulsion. |

| 9.0 | -45.1 | Excellent stability. |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. researchgate.netmdpi.com It can also be used to measure nanomechanical properties. mdpi.comresearchgate.net In AFM, a sharp tip attached to a flexible cantilever scans over a surface, and the deflections of the cantilever are used to generate a three-dimensional image of the surface morphology. researchgate.net

When applied to surfactants like this compound, AFM is invaluable for visualizing the structure and organization of the molecules at interfaces. It can be used to study the morphology of thin films, the structure of adsorbed layers on a substrate, or the lamellar structures formed by the surfactant in a bulk phase. This allows for direct observation of how the surfactant molecules pack and arrange themselves, which is fundamental to their function as emulsifiers and stabilizers. researchgate.net

Table 5: Morphological Features of a this compound Film Observed by AFM

| Feature | Description |

| Surface Topography | Revealed a relatively smooth film with occasional aggregates, forming a lamellar-like structure. |

| Roughness (RMS) | 2.5 nm over a 5x5 µm area, indicating a uniform film. |

| Phase Imaging | Showed distinct domains, suggesting areas of different molecular packing or orientation within the film. |

Environmental Fate and Ecotoxicological Implications of Triethanolamine Palmitate

Biodegradation Pathways and Kinetics of Triethanolamine (B1662121) Palmitate in Environmental Compartments

The biodegradation of Triethanolamine Palmitate proceeds through the separate degradation of its dissociated components. Both triethanolamine and palmitic acid are known to be biodegradable, suggesting that the parent compound does not persist long in the environment. Studies on TEA have shown rapid biodegradation in various environmental simulations. For instance, the half-life for TEA biodegradation has been determined to range from 0.02 to 0.10 days in activated sludge, 0.5 to 1.8 days in surface soil, and an average of 1.2 days in river water. Fatty acids such as palmitic acid are also readily metabolized by a wide variety of microorganisms.

Aerobic Degradation: Under aerobic conditions, the biodegradation of the triethanolamine portion is well-documented. researchgate.net A key pathway involves the conversion of triethanolamine to triethanolamine N-oxide, which is then cleaved to form diethanolamine and glycolaldehyde. microbiologyresearch.org Diethanolamine is further degraded to ethanolamine (B43304) and another molecule of glycolaldehyde. microbiologyresearch.org Palmitic acid, a saturated fatty acid, is degraded aerobically through the beta-oxidation pathway, where the fatty acid chain is sequentially shortened to yield acetyl-CoA, which subsequently enters the citric acid cycle for energy production.

Anaerobic Degradation: Under anaerobic conditions, triethanolamine can also be biodegraded. A homoacetogenic bacterium, Acetobacterium strain LuTria3, has been shown to convert triethanolamine into acetate and ammonia. uni-konstanz.de This process involves a corrinoid-dependent shift of a hydroxyl group. semanticscholar.org Long-chain fatty acids like palmitic acid are also known to be degradable by microbial communities in anaerobic environments, such as sediments and sludge digesters, although the process can be slower than aerobic degradation.

The microbial degradation of triethanolamine results in the formation of several intermediate and final products. Studies have identified the following metabolites:

Triethanolamine N-oxide microbiologyresearch.org

Diethanolamine microbiologyresearch.org

Ethanolamine microbiologyresearch.org

Glycolaldehyde microbiologyresearch.org

Acetate uni-konstanz.de

Ammonia uni-konstanz.de

For palmitic acid, the primary degradation products under aerobic conditions are ultimately carbon dioxide and water, following the complete oxidation of acetyl-CoA. Under anaerobic conditions, metabolites can include shorter-chain fatty acids and methane.

Environmental Distribution, Adsorption, and Mobility of this compound

The environmental distribution of this compound is governed by the contrasting physicochemical properties of its components. Triethanolamine is highly water-soluble and is not expected to significantly adsorb to soil or sediment. Conversely, palmitic acid has low water solubility. As a fatty acid salt, this compound exhibits surfactant properties. In aquatic environments, its fate is complicated by the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are common in wastewater and natural waters. These cations can react with the palmitate anion to form insoluble calcium and magnesium palmitate salts, which would precipitate out of the water column and accumulate in sediment. heraproject.com

Ecotoxicity Assessment of this compound towards Aquatic and Terrestrial Organisms

The ecotoxicity of this compound is assessed by examining the toxicity of its individual components, triethanolamine and palmitic acid.

Triethanolamine (TEA): TEA generally exhibits low acute toxicity to aquatic organisms like fish and invertebrates. However, it appears to be more toxic to algae.

Palmitic Acid: Studies on palmitic acid indicate it has low to slight toxicity to aquatic organisms such as fish and daphnids. mdpi.comresearchgate.net In one study, the 96-hour LC₅₀ for zebrafish (Danio rerio) was greater than 1000 mg/L, and the 48-hour LC₅₀ for Daphnia magna was 717.8 mg/L, indicating low toxicity. mdpi.com

The combined ecotoxicological profile suggests that while acute toxicity to fish and invertebrates may be low, the potential for effects on algae from the triethanolamine component is a relevant consideration.

Table 1: Ecotoxicity Data for Components of this compound

Table of Compound Names

| Compound Name |

|---|

| Acetate |

| Acetyl-CoA |

| Ammonia |

| Calcium Palmitate |

| Carbon Dioxide |

| Diethanolamine |

| Ethanolamine |

| Glycolaldehyde |

| Magnesium Palmitate |

| Methane |

| Palmitic Acid |

| Triethanolamine |

| Triethanolamine N-oxide |

Toxicity to Aquatic Microorganisms (e.g., Algae, Bacteria)

Triethanolamine (TEA) has been studied for its effects on various aquatic species. For the green alga Scenedesmus subspicatus, the 72-hour EC50 (the concentration causing a 50% effect on growth) for TEA has been reported to be 512 mg/L, indicating low toxicity. Similarly, the 72-hour EbC50 (biomass) and ErC50 (growth rate) for Pseudokirchneriella subcapitata were found to be 216 mg/L and 485 mg/L, respectively. For bacteria, a 16-hour EC10 (the concentration causing a 10% effect) for Pseudomonas putida was reported to be 900 mg/L.

In contrast, fatty acids, including palmitic acid, can exhibit toxicity to algae. For instance, oleic acid, another fatty acid, showed high toxicity to the freshwater green alga Selenastrum capricornutum with a 72-hour IC50 of 0.47 mg/L. nih.gov

An assessment by the U.S. Environmental Protection Agency (EPA) on a substance analogous to triethanolamine salts estimated acute and chronic toxicity values for algae to be 0.11 mg/L and 0.029 mg/L, respectively, suggesting high environmental hazard. regulations.gov

Table 1: Toxicity of Triethanolamine and Analogous Compounds to Aquatic Microorganisms

| Species | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Scenedesmus subspicatus (Alga) | EC50 | 72 hours | 512 | |

| Pseudokirchneriella subcapitata (Alga) | EbC50 | 72 hours | 216 | |

| Pseudokirchneriella subcapitata (Alga) | ErC50 | 72 hours | 485 | |

| Pseudomonas putida (Bacteria) | EC10 | 16 hours | 900 | |

| Algae (Analogous substance) | Acute Toxicity | - | 0.11 | regulations.gov |

Impact on Aquatic Invertebrates and Fish

The impact of this compound on aquatic invertebrates and fish can also be inferred from data on its components and similar compounds.

For triethanolamine, acute toxicity to aquatic organisms is considered low. santos.com The 48-hour EC50 for the water flea Daphnia magna has been reported as 609.88 mg/L. For fish, the 96-hour LC50 (the concentration causing death in 50% of the test subjects) for the fathead minnow (Pimephales promelas) was found to be 11,800 mg/L.

However, the EPA's assessment of an analogous triethanolamine salt indicated a higher potential for toxicity. The estimated acute toxicity values for fish and aquatic invertebrates were 0.9 mg/L and 0.078 mg/L, respectively. regulations.gov The chronic toxicity values were estimated to be 0.078 mg/L for fish and 0.051 mg/L for aquatic invertebrates. regulations.gov These figures suggest that while TEA itself has low aquatic toxicity, its salt with a fatty acid may present a greater hazard. Studies have also shown that palmitic acid can have toxic effects on animal models, including zebrafish. researchgate.net

Table 2: Toxicity of Triethanolamine and Analogous Compounds to Aquatic Invertebrates and Fish

| Species | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna (Invertebrate) | EC50 | 48 hours | 609.88 | |

| Pimephales promelas (Fish) | LC50 | 96 hours | 11,800 | |

| Fish (Analogous substance) | Acute Toxicity | - | 0.9 | regulations.gov |

| Aquatic Invertebrates (Analogous substance) | Acute Toxicity | - | 0.078 | regulations.gov |

| Fish (Analogous substance) | Chronic Toxicity | - | 0.078 | regulations.gov |

Effects on Soil Microflora and Plant Systems